molecular formula C19H21ClN6O B2867752 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine CAS No. 1026093-00-4

4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine

Cat. No.: B2867752
CAS No.: 1026093-00-4
M. Wt: 384.87
InChI Key: BSXBIRZDBXZHTE-UHFFFAOYSA-N
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Description

4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (CAS: 1026093-00-4) is a pyrimidine derivative with a molecular formula of C19H21ClN6O and a molecular weight of 384.87 g/mol . Its structure features a pyrimidine core substituted with a chloro group at position 4, an amine at position 2, and a piperidine-linked 5-(4-methoxyphenyl)-1H-pyrazole moiety at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name

4-chloro-6-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-27-14-4-2-12(3-5-14)15-10-16(25-24-15)13-6-8-26(9-7-13)18-11-17(20)22-19(21)23-18/h2-5,10-11,13H,6-9H2,1H3,(H,24,25)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXBIRZDBXZHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .

The reaction conditions for the Suzuki-Miyaura coupling include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 70-80°C

    Atmosphere: Nitrogen or argon to prevent oxidation

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of recyclable catalysts and solvents also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole moiety can undergo oxidation to form corresponding oxides or reduction to form hydrazines.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation of the pyrazole ring can produce a pyrazole oxide.

Scientific Research Applications

4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in substituents or core modifications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Pyrazole/Piperidine Key Structural Differences Potential Impact on Properties
Target Compound C19H21ClN6O 384.87 4-methoxyphenyl Reference Balanced lipophilicity; moderate solubility due to methoxy group
4-Chloro-6-{4-[5-(2,5-Dimethoxyphenyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinamine C20H23ClN6O2 414.89 2,5-dimethoxyphenyl Additional methoxy group at position 2 Increased molecular weight and logP; enhanced receptor binding but reduced solubility
4-Chloro-6-{4-[5-(2-Furyl)-1H-Pyrazol-3-yl]Piperidino}-2-Pyrimidinylamine C16H17ClN6O 344.81 2-furyl Replacement of aryl with heteroaromatic Lower molecular weight; reduced steric bulk; possible lower affinity
4-Chloro-6-(4-Methyl-1-Piperazinyl)-2-Pyrimidinamine C9H14ClN5 235.70 Piperazinyl (no pyrazole) Replacement of pyrazole-piperidine Higher basicity; improved water solubility; altered pharmacophore

Key Research Findings

(a) Dimethoxyphenyl Analog (C20H23ClN6O2)
  • However, the higher logP (predicted) may reduce aqueous solubility, impacting bioavailability .
  • In kinase inhibition studies, such substitutions often improve binding affinity but require formulation optimization to counter poor solubility .
(b) Furyl-Substituted Analog (C16H17ClN6O)
  • The 2-furyl group introduces a smaller, less electron-rich heterocycle compared to 4-methoxyphenyl.
  • In vitro assays of similar furyl-containing pyrimidines show reduced receptor affinity compared to aryl-substituted analogs, suggesting the methoxyphenyl group is critical for target engagement .
(c) Piperazinyl Analog (C9H14ClN5)
  • Replacing the pyrazole-piperidine moiety with a piperazine ring simplifies the structure and increases basicity due to the secondary amine. This improves water solubility but may reduce blood-brain barrier penetration.

Biological Activity

4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (CAS No. 1026093-00-4) is a synthetic compound with potential therapeutic applications. Its structure features a pyrimidine core, piperidine, and pyrazole moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C19H21ClN6O
  • Molecular Weight : 384.86 g/mol
  • Chemical Structure : The compound consists of a chlorinated pyrimidine ring substituted with a piperidine and a methoxyphenyl-pyrazole group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurological functions and bacterial metabolism respectively. In studies, it demonstrated IC50 values indicating moderate to strong inhibitory action against these enzymes .
  • Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against several strains of bacteria, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial metabolic pathways .
  • Antitumor Activity : There is emerging evidence suggesting that compounds with similar structures may possess antitumor properties by modulating androgen receptor activity. This could position this compound as a candidate for prostate cancer treatment through androgen receptor antagonism .

Case Studies

  • Study on Acetylcholinesterase Inhibition : A series of derivatives related to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds showed IC50 values significantly lower than standard inhibitors, suggesting strong potential for cognitive enhancement therapies .
  • Antibacterial Screening : In vitro evaluations indicated that the compound effectively inhibited the growth of pathogenic bacteria at varying concentrations, with notable selectivity against Gram-negative strains. This suggests its potential utility in developing new antibacterial agents .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AChE InhibitionAChE2.14 ± 0.003
Urease InhibitionUrease1.21 ± 0.005
AntibacterialS. typhiModerate

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